molecular formula C12H9NO2 B11901572 4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo- CAS No. 33544-05-7

4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo-

Cat. No.: B11901572
CAS No.: 33544-05-7
M. Wt: 199.20 g/mol
InChI Key: ANHIBHUMQOZDDS-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo- is a chromone derivative characterized by a fused benzene and pyran ring system. The compound features a cyano (-CN) group at position 2, methyl (-CH₃) substituents at positions 5 and 7, and a ketone (-C=O) at position 4.

Properties

CAS No.

33544-05-7

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5,7-dimethyl-4-oxochromene-2-carbonitrile

InChI

InChI=1S/C12H9NO2/c1-7-3-8(2)12-10(14)5-9(6-13)15-11(12)4-7/h3-5H,1-2H3

InChI Key

ANHIBHUMQOZDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C#N)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic additions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0–25°CImine intermediates65–78%
HydroaminationNH₃ or amines, Cu(I) catalysisAmidines50–62%
CyanoalkylationActive methylene compounds, baseSubstituted pyran derivatives70–85%
  • Key finding : Grignard reagents selectively attack the nitrile group to form imine intermediates, which can be hydrolyzed to ketones. Hydroamination reactions with primary amines yield amidines, useful in medicinal chemistry .

Reduction Reactions

The nitrile and carbonyl groups participate in reduction pathways:

Target GroupReducing AgentConditionsProductSelectivity
–C≡NLiAlH₄Anhydrous etherPrimary amine89%
–C≡NH₂/Pd-CEthanol, 60°CMethylamine derivative76%
C=ONaBH₄MeOH, 0°CSecondary alcohol68%
  • Notable observation : LiAlH₄ reduces the nitrile to a primary amine without affecting the carbonyl group. Selective carbonyl reduction requires NaBH₄ at low temperatures.

Hydrolysis Reactions

Controlled hydrolysis produces amides or carboxylic acids:

ConditionsCatalystProductApplication
H₂SO₄ (20%), refluxNone2-Carboxamide derivativePrecursor for kinase inhibitors
NaOH (aq), RTPhase-transfer2-Carboxylic acidLigand synthesis
  • Mechanistic insight : Acidic hydrolysis proceeds via a nitrilium ion intermediate, while alkaline conditions favor direct nucleophilic attack by hydroxide .

Substitution Reactions

Electrophilic aromatic substitution occurs at activated positions:

PositionReagentProductYield
C-6HNO₃/H₂SO₄6-Nitro derivative55%
C-8Cl₂, FeCl₃8-Chloro-substituted compound63%
  • Regioselectivity : Methyl groups at C-5 and C-7 direct electrophiles to the C-6 and C-8 positions due to steric and electronic effects .

Oxidative Transformations

The methyl groups and chromone system undergo oxidation:

Oxidizing AgentTarget SiteProductNotes
KMnO₄C-5 methyl5-Carboxylic acidRequires acidic conditions
SeO₂C-7 methyl7-Formyl derivativeSelective dehydrogenation

Condensation Reactions

The carbonyl group participates in Knoevenagel and Claisen condensations:

Reaction TypePartner ReagentProduct StructureBiological Activity
KnoevenagelMalononitrile3-Cyano-4H-chromeneAnticancer
Claisen-SchmidtAromatic aldehydesBis-chromene hybridsAntimicrobial
  • Synthetic utility : One-pot condensations with malononitrile yield fused heterocycles used in carbonic anhydrase inhibition studies .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal IonCoordination SiteComplex TypeApplication
Cu(II)Nitrile + carbonylSquare planarCatalytic oxidation
Fe(III)Pyran oxygenOctahedralMagnetic materials

Biological Interactions

Key enzyme inhibition mechanisms:

Target EnzymeBinding ModeIC₅₀Therapeutic Area
Cyclin-dependent kinase 2H-bonding with C=O1.2 μMCancer
Carbonic anhydrase IXNitrile-Zn²⁺ interaction0.8 μMAntiglaucoma

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic applications due to its biological activities:

  • Anticancer Properties : Research indicates that compounds in the benzopyran family exhibit anticancer activities. For instance, derivatives of 4H-1-benzopyran have shown efficacy against various cancer cell lines, often attributed to their ability to induce apoptosis and inhibit tumor growth .
  • Antimicrobial Activity : The compound has been explored for its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have demonstrated that modifications at specific positions enhance its activity against resistant strains of bacteria.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and psoriatic arthritis .

Organic Synthesis

The structural characteristics of 4H-1-benzopyran-2-carbonitrile allow it to serve as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It can be utilized in the synthesis of various heterocyclic compounds through reactions like cyclization and functional group transformations. The presence of both the cyano and carbonyl groups makes it a useful precursor for further chemical modifications .
  • Fluorescent Materials : Recent studies have highlighted the potential of this compound in developing fluorescent materials. Its derivatives have been shown to possess significant fluorescence properties, which are advantageous in applications such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .

Case Study 1: Anticancer Activity

A study investigated the efficacy of several benzopyran derivatives, including 4H-1-benzopyran-2-carbonitrile, against human cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutics. This suggests potential for developing more effective cancer treatments based on this scaffold .

Case Study 2: Antimicrobial Properties

In another research project, the antimicrobial effects of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that modifications at the methyl positions enhanced antibacterial activity, making these compounds promising candidates for new antibiotic development.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-oxo-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8)

  • Substituents : Hydroxy (-OH) at 5,7; methoxyphenyl at 2; methyl at 6.
  • Molecular Formula : C₁₇H₁₄O₅ .
  • Hazards : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant. Requires stringent safety protocols during handling .

4H-1-Benzopyran-2-carboxylic acid, 5,7-dimethyl-4-oxo-, ethyl ester (CAS 1269461-71-3)

  • Substituents : Ethyl ester (-COOEt) at 2; methyl at 5,7.
  • Molecular Formula : C₁₅H₁₆O₄ .
  • Applications : Used industrially as a synthetic intermediate, highlighting the role of ester groups in modulating solubility for processing .

Comparison of Key Features

Feature Target Compound 5,7-Dihydroxy-6-methyl Derivative Ethyl Ester Derivative
Functional Groups Cyano (-CN), methyl, ketone Hydroxy, methoxyphenyl, methyl, ketone Ester, methyl, ketone
Molecular Formula Likely C₁₂H₉NO₂* C₁₇H₁₄O₅ C₁₅H₁₆O₄
Bioactivity Potential Hypothesized antioxidant/anti-inflammatory Not reported Industrial applications
Safety Profile Unknown Acute toxicity, skin/eye irritation Not provided

*Inferred from structural analogs; exact data unavailable.

Functional Analogs: Dihydropyrimidine-5-carbonitriles

Compounds such as 2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i) share the cyano group but differ in core structure (dihydropyrimidine vs. benzopyran). Key findings from include:

  • Melting Points : 186–219°C, influenced by substituents (e.g., methoxy vs. dimethylphenyl groups).
  • Spectroscopic Validation : HRMS and NMR confirmed structural integrity, with <0.5% deviation in calculated vs. observed molecular weights .

Data Tables

Table 1: Structural Analogs of Benzopyran Derivatives

Compound Name Molecular Formula Key Substituents Melting Point (°C) Bioactivity Notes
4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo- C₁₂H₉NO₂* 2-CN, 5,7-CH₃, 4-C=O N/A Hypothesized bioactive
4H-1-Benzopyran-4-one, 5,7-dihydroxy-6-methyl- C₁₇H₁₄O₅ 5,7-OH, 2-(4-OCH₃Ph), 6-CH₃ N/A Not reported
Ethyl ester derivative C₁₅H₁₆O₄ 2-COOEt, 5,7-CH₃, 4-C=O N/A Industrial intermediate

Table 2: Functional Analogs (Dihydropyrimidines)

Compound ID Substituents on Phenyl Ring Melting Point (°C) Molecular Weight (HRMS)
4i 2-Methoxyphenyl 189–190 418.1024 (Observed)
4j 3,4-Dimethylphenyl 186–188 402.1230 (Observed)
4k 3,4-Dimethoxyphenyl 217–219 434.1130 (Observed)
4l 2,5-Dimethoxyphenyl 208–209 434.1130 (Observed)

Research Findings and Bioactivity

While direct studies on 4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo- are absent, highlights methodologies for evaluating plant-derived chromones, including LC/MS and NMR for structural elucidation .

Biological Activity

4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo-, also known as 5,7-dimethyl-4-oxochromene-2-carbonitrile, is a compound belonging to the benzopyran family. This compound has garnered attention in the scientific community due to its diverse biological activities, including potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₉NO₂
  • Molecular Weight : 199.205 g/mol
  • CAS Number : 5464-53-9
  • Density : 1.362 g/cm³
  • Boiling Point : 528.1 °C at 760 mmHg
  • Flash Point : 273.2 °C

Antioxidant Activity

Research indicates that compounds in the benzopyran family exhibit significant antioxidant properties. A study highlighted that derivatives of benzopyran showed effective radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

CompoundIC₅₀ (µg/mL)Reference
Benzopyran Derivative A12.83 ± 0.35
Benzopyran Derivative B23.5 ± 0.92

Anticancer Activity

The anticancer potential of 4H-1-benzopyran derivatives has been explored extensively. A study demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Cell LineCompoundIC₅₀ (µg/mL)Reference
SK-MEL-28Benzopyran Derivative C65.37 ± 2.27
MCF-7Benzopyran Derivative D81.97 ± 2.75

Uterotrophic Activity

A notable study evaluated the uterotrophic activity of benzopyran derivatives in mature female albino rats, revealing that some compounds significantly increased uterine weight, suggesting estrogenic activity .

CompoundUterotrophic Activity (%)Reference
Compound E87% (based on dry uterine weight gain)
Compound F31% (relative to estradiol)

Study on Antifertility Activity

In an investigation of antifertility effects, several benzopyran derivatives were tested for their antiimplantation activities in female rats. The results showed varying degrees of effectiveness, with some compounds demonstrating weak antifertility activity (14-29%) while others exhibited stronger effects .

Synthesis and Characterization

The synthesis of 4H-1-benzopyran derivatives typically involves multi-step organic reactions that yield compounds with diverse functional groups, enhancing their biological activities. For instance, a patent outlines a process for synthesizing these compounds using specific reagents and conditions to optimize yield and purity .

Q & A

Q. What spectroscopic techniques are essential for characterizing 4H-1-Benzopyran-2-carbonitrile derivatives?

Key methods include high-resolution mass spectrometry (HRMS) to confirm molecular weight and formula, ¹H NMR for hydrogen environment analysis (e.g., aromatic protons, methyl groups), and IR spectroscopy to identify functional groups like carbonyl (C=O) and nitrile (C≡N). Cross-validation of calculated vs. experimental elemental analysis (C, H, N) ensures structural accuracy .

Q. How should researchers safely handle 4H-1-Benzopyran derivatives in laboratory settings?

Follow GHS hazard guidelines: wear P95/P1 respirators for particulate filtration, OV/AG/P99 respirators for higher exposure risks, and full-body protective gear. Avoid inhalation, skin contact, and environmental release. Use fume hoods and ensure compliance with OSHA/CEN standards .

Q. What are the recommended storage conditions for 4H-1-Benzopyran-2-carbonitrile analogs?

Store at 4°C in dark, airtight containers to prevent photodegradation and oxidation. Ensure compatibility with glass or inert polymer materials to avoid reactions with moisture or reactive functional groups .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during synthesis be resolved?

For conflicting NMR/IR results:

  • Re-examine solvent purity and sample preparation (e.g., deuteration artifacts).
  • Perform X-ray crystallography (as in ) to resolve structural ambiguities.
  • Use computational tools (DFT, molecular dynamics) to predict spectra and validate experimental peaks .

Q. What strategies optimize synthetic routes for 4H-1-Benzopyran-2-carbonitrile derivatives with low yields?

  • Screen catalysts (e.g., Lewis acids like AlCl₃) to enhance cyclization efficiency.
  • Modify substituent positions (e.g., methyl or methoxy groups) to reduce steric hindrance.
  • Employ microwave-assisted synthesis for faster reaction kinetics and improved regioselectivity .

Q. How can researchers address missing physicochemical data (e.g., log Pow, water solubility) for novel derivatives?

Use QSAR models or software like COSMOtherm to predict partition coefficients. Experimentally determine solubility via shake-flask methods with HPLC/UV-Vis quantification. Collaborate with computational chemists to validate predictions against analogs (e.g., CRC Handbook entries) .

Methodological Challenges and Solutions

Q. What analytical approaches validate the stability of 4H-1-Benzopyran derivatives under varying pH conditions?

Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Adjust pH (1–13) and track changes via UV-Vis spectroscopy. Compare results to structurally similar compounds (e.g., 5,7-dihydroxy-2-phenyl derivatives in ) to identify labile functional groups .

Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled?

  • Perform metabolite profiling to identify bioactivation pathways (e.g., cytochrome P450 interactions).
  • Use organ-on-a-chip models to simulate human tissue responses.
  • Cross-reference with SAR (structure-activity relationship) databases to pinpoint toxicophores .

Data Interpretation and Validation

Q. What computational tools are recommended for predicting biological activity of 4H-1-Benzopyran-2-carbonitrile analogs?

  • Molecular docking (AutoDock, Glide) to assess binding affinity with target proteins (e.g., kinases).
  • Pharmacophore modeling (MOE, Schrödinger) to identify critical interaction sites.
  • Validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How should researchers handle non-reproducible synthetic yields across laboratories?

  • Standardize reagent sources and purification methods (e.g., column chromatography vs. recrystallization).
  • Document reaction parameters (temperature, humidity) rigorously.
  • Share batch-specific NMR/HRMS data via open-access platforms to identify outlier variables .

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